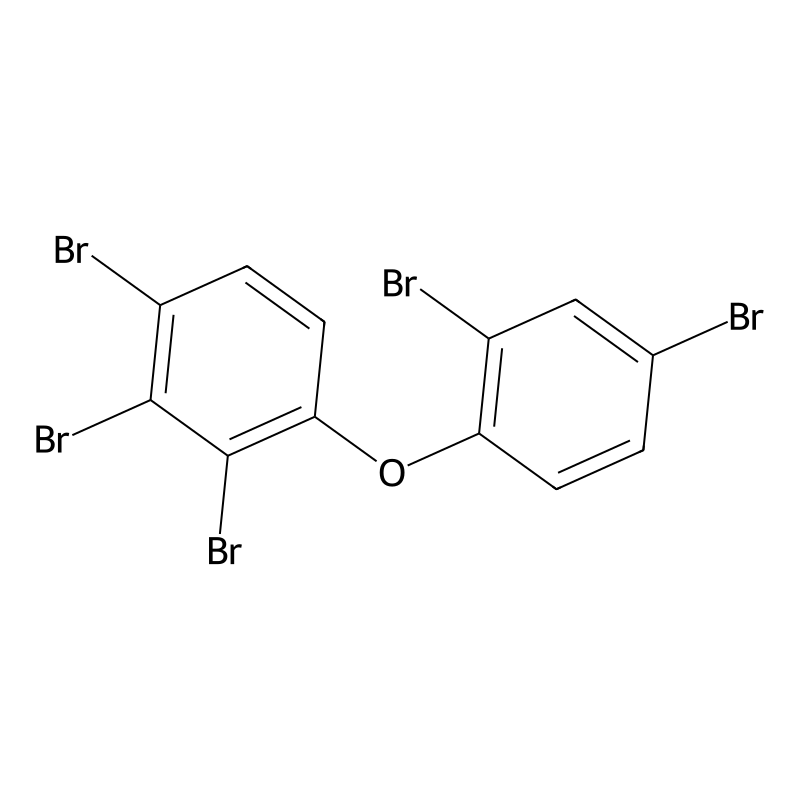

2,2',3,4,4'-Pentabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Fate and Impact:

- Researchers are investigating the environmental fate of PBDEs, including their persistence, distribution, and potential for bioaccumulation in the environment. This research helps to understand the potential risks posed by PBDEs to ecosystems and human health. Source: [Environmental Science & Technology: Fate of Polybrominated Diphenyl Ethers in the Environment: ]

Analytical Methods Development:

- Developing and improving analytical methods for detecting and measuring PBDEs in environmental samples is crucial for environmental monitoring and research. This research helps to accurately assess the presence and distribution of PBDEs in various environmental compartments. Source: [Journal of Chromatography A: Determination of polybrominated diphenyl ethers in environmental samples by gas chromatography-mass spectrometry: ]

Toxicological Studies:

- While the production and use of PBDEs have been restricted, some research is still conducted to understand their potential health effects. This research typically involves in vitro or in vivo studies to assess potential effects on various biological systems. It is important to note that such studies often involve high exposure levels that may not be representative of real-world scenarios. Source: [Environmental Health Perspectives: Polybrominated Diphenyl Ethers (PBDEs): New Information on Their Toxicity and Exposure: )]

2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85) is a specific isomer of a group of flame retardants called pentabromodiphenyl ethers (PBDEs) []. PBDEs are a class of chemicals with varying degrees of bromination (attachment of bromine atoms) on a diphenyl ether (C12H10O) backbone [].

BDE-85 is a synthetic compound not found naturally in the environment []. It was once a component of commercial pentaBDE mixtures used in various applications []. Due to environmental and health concerns, its production and use are now restricted under international treaties [].

Molecular Structure Analysis

The molecular structure of BDE-85 features a diphenyl ether core (two benzene rings connected by an ether linkage) with five bromine atoms attached at specific positions (2, 2', 3, 4, and 4') on the benzene rings []. This particular arrangement of bromine atoms distinguishes BDE-85 from other PBDE isomers.

The presence of multiple bromine atoms makes the molecule bulky and hydrophobic (water-fearing) []. This property is relevant to its past use as a flame retardant and its persistence in the environment.

Chemical Reactions Analysis

Scientific research on BDE-85 has focused more on its environmental fate and analysis in environmental samples rather than its synthesis []. However, some general points about PBDE reactions are applicable:

- Thermal Decomposition: PBDEs can decompose at high temperatures, releasing halogenated aromatic hydrocarbons and bromide fumes [].

- Debromination: Under certain conditions, PBDEs can lose bromine atoms, leading to less brominated forms [].

Physical And Chemical Properties Analysis

The chemical structure of 2,2',3,4,4'-pentabromodiphenyl ether allows it to undergo various reactions typical of brominated compounds. Key reactions include:

- Debromination: This process can occur under environmental conditions or through biological degradation, leading to less brominated congeners or other products.

- Hydrolysis: The compound may react with water under certain conditions, although this reaction is typically slow due to the stability of the ether bond.

- Oxidation: In the presence of strong oxidizing agents, BDE-85 can be oxidized, potentially leading to the formation of more polar metabolites .

Research indicates that 2,2',3,4,4'-pentabromodiphenyl ether exhibits various biological activities. Although human data is limited, animal studies suggest potential effects on:

- Endocrine Disruption: BDE-85 may interfere with thyroid hormone levels and liver enzyme activity.

- Neurodevelopmental Effects: Exposure during critical developmental periods has been linked to neurobehavioral changes in animal models.

- Toxicity: While acute toxicity appears low, chronic exposure may lead to bioaccumulation and long-term health effects .

Synthesis of 2,2',3,4,4'-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Common methods include:

- Electrophilic Bromination: Utilizing bromine in the presence of a catalyst at elevated temperatures to selectively introduce bromine atoms at specific positions on the diphenyl ether structure.

- Radical Bromination: Employing radical initiators to facilitate the addition of bromine across the aromatic rings.

These methods allow for the production of various brominated congeners by adjusting reaction conditions and reactant ratios .

2,2',3,4,4'-Pentabromodiphenyl ether is primarily used as a flame retardant in several applications:

- Textiles: Incorporated into fabrics to enhance fire resistance.

- Plastics: Used in the manufacturing of electronic components and consumer goods.

- Foams: Commonly added to flexible polyurethane foams used in furniture and automotive seating.

Despite its effectiveness as a flame retardant, regulatory pressures have led to a decline in its use due to environmental and health concerns .

Interaction studies involving 2,2',3,4,4'-pentabromodiphenyl ether focus on its behavior in biological systems and environmental contexts. Key findings include:

- Bioavailability: Research indicates that BDE-85 can be absorbed through ingestion and inhalation routes.

- Biomagnification: Studies show that this compound can accumulate in higher trophic levels within food webs.

- Metabolic Pathways: Investigations into how organisms metabolize BDE-85 reveal potential pathways for detoxification or bioactivation .

Several compounds share structural similarities with 2,2',3,4,4'-pentabromodiphenyl ether. Key comparisons include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl Ether | Four bromine atoms | Less persistent than pentabrominated compounds |

| 2,2',4,4',5-Pentabromodiphenyl Ether | Five bromine atoms with an additional position | Higher toxicity potential due to additional bromination |

| Hexabromodiphenyl Ether | Six bromine atoms | Increased flame retardancy but higher environmental persistence |

Each compound's unique arrangement of bromine atoms influences its physical properties and biological activity. 2,2',3,4,4'-pentabromodiphenyl ether stands out due to its specific toxicity profile and regulatory status under international environmental agreements .

Global monitoring programs have extensively documented the widespread presence of 2,2',3,4,4'-pentabromodiphenyl ether in environmental matrices across multiple continents [1] [3]. The compound exhibits notable detection frequencies that vary significantly based on environmental compartment and geographic location [4] [7]. In atmospheric monitoring studies conducted across multiple regions, higher brominated congeners including 2,2',3,4,4'-pentabromodiphenyl ether demonstrated detection frequencies exceeding 90% in air samples [40].

Comprehensive monitoring initiatives in Europe have revealed varying detection patterns for pentabromodiphenyl ether compounds across different atmospheric monitoring stations [4] [7]. At background monitoring sites in Norway, detection frequencies for polybrominated diphenyl ether compounds ranged considerably, with some congeners showing detection rates below 50% while others maintained consistent presence above detection limits [4] [7]. The Norwegian monitoring network, encompassing stations at Birkenes, Andøya, and Zeppelin, has provided critical baseline data for understanding the global distribution patterns of these flame retardant compounds [4] [7].

International monitoring efforts have documented the compound's presence across diverse geographic regions, with concentrations varying by several orders of magnitude depending on proximity to source regions [5] [42]. Meta-analysis of global monitoring data indicates that 2,2',3,4,4'-pentabromodiphenyl ether concentrations in environmental matrices demonstrate clear regional variations, with higher levels consistently reported in industrialized areas compared to remote locations [5] [42]. The compound's detection in remote Arctic regions confirms its capacity for long-range atmospheric transport, establishing it as a globally distributed environmental contaminant [4] [7].

Temporal monitoring studies have revealed declining trends in some regions following regulatory restrictions on pentabromodiphenyl ether production and use [5] [7]. However, the persistence of the compound in environmental reservoirs ensures continued detection even years after implementation of control measures [35] [37]. Global emission inventories estimate that significant quantities of pentabromodiphenyl ether compounds continue to be released from existing product stocks and waste streams [42].

Indoor Environmental Prevalence

Dust Concentration Profiles

Indoor environmental studies have consistently identified elevated concentrations of 2,2',3,4,4'-pentabromodiphenyl ether in household dust samples [9] [12]. Residential dust monitoring programs in North America have documented total polybrominated diphenyl ether concentrations ranging from 980 to 44,546 nanograms per gram of dust, with 2,2',3,4,4'-pentabromodiphenyl ether representing a measurable component of these totals [9] [16].

Detailed concentration profiling in residential environments reveals that pentabromodiphenyl ether compounds in household dust follow log-normal distribution patterns [9] [16]. Geometric mean concentrations for individual pentabromodiphenyl ether congeners in house dust samples typically range from several nanograms per gram to hundreds of nanograms per gram, depending on the specific congener and regional factors [9] [12]. The compound shows strong correlations with other polybrominated diphenyl ether congeners of similar bromination levels, suggesting common sources within residential environments [9] [16].

Concentration variability within individual homes demonstrates significant temporal fluctuations, with some households experiencing concentration changes of multiple orders of magnitude between sampling periods [16]. Factors contributing to this variability include changes in home furnishings, carpet installation, and the acquisition of new upholstered furniture items [16]. Studies have documented that residents who installed carpets or purchased multiple furniture items between sampling rounds experienced increased variability in pentabromodiphenyl ether concentrations in repeat dust samples [16].

Geographic variations in indoor dust concentrations reflect regional differences in flame retardant usage patterns and product regulations [12] [16]. California households have demonstrated particularly elevated concentrations of polybrominated diphenyl ether compounds in dust samples, attributed to the state's stringent flammability standards that historically required higher flame retardant loading in consumer products [12]. International comparisons reveal that North American households generally exhibit higher indoor dust concentrations compared to European and Asian residences [13].

Elevated Surface Dust versus Floor Dust Comparisons

Systematic comparisons between elevated surface dust and floor dust have revealed significant concentration differences for 2,2',3,4,4'-pentabromodiphenyl ether and related compounds [14] [17]. Studies conducted in residential environments demonstrate that concentrations of pentabromodiphenyl ether congeners in elevated surface dust consistently exceed those found in floor dust samples from the same rooms [14] [17].

Statistical analysis of paired dust samples indicates that elevated surface dust concentrations of 2,2',3,4,4'-pentabromodiphenyl ether exceed floor dust concentrations by factors ranging from 2.4 to 3.2, depending on particle size fraction [17]. These differences achieve statistical significance across multiple particle size categories, with p-values consistently below 0.002 for comparisons between elevated surface and floor dust samples [14] [17].

Particle size distribution analysis reveals that elevated surface dust contains significantly higher proportions of fine particles less than 125 micrometers compared to floor dust samples [14]. This size fraction preferentially retains polybrominated diphenyl ether compounds, contributing to the observed concentration differences between dust types [14] [17]. The presence of smaller particles in elevated surface dust may enhance the bioavailability of adsorbed flame retardant compounds [14].

Mechanistic explanations for these concentration differences include direct contact between elevated surface dust and flame retardant-containing products [14] [17]. Elevated surfaces often experience direct contact with electronics, soft furnishings, and other consumer products containing pentabromodiphenyl ether compounds, facilitating transfer through abrasion and direct source-to-dust contact pathways [14]. Floor dust accumulates through gravitational settling and may undergo dilution with outdoor particles that contain lower concentrations of these indoor-source compounds [17].

Correlation analysis between elevated surface dust and floor dust concentrations demonstrates significant positive relationships for multiple polybrominated diphenyl ether congeners [14]. These correlations suggest that similar factors influence concentrations in both dust types, though the magnitude of contamination differs substantially [14] [17]. The consistent pattern of elevated concentrations in surface dust has implications for human exposure assessment, particularly for adults who have greater contact with elevated surfaces compared to floor-level dust [14].

Aquatic Ecosystem Distribution

Marine Sediment Concentrations

Marine sediment monitoring programs have documented widespread occurrence of 2,2',3,4,4'-pentabromodiphenyl ether in coastal and offshore environments [18] [21]. Sediment concentrations exhibit considerable spatial variability, with levels ranging from below detection limits in remote areas to hundreds of nanograms per gram dry weight in heavily contaminated locations [21] [23]. The compound's distribution in marine sediments reflects proximity to urban and industrial sources, with highest concentrations typically observed near major population centers and manufacturing facilities [18] [21].

Comprehensive sediment surveys in marine environments reveal that polybrominated diphenyl ether congener patterns in sediments are dominated by highly brominated compounds, particularly decabromodiphenyl ether, which often represents over 85% of total polybrominated diphenyl ether concentrations [18]. However, 2,2',3,4,4'-pentabromodiphenyl ether represents a measurable component of the less brominated fraction in marine sediments [18] [21].

Geographic distribution patterns in marine sediments demonstrate clear regional differences in contamination levels [18] [23]. Sediment samples from the Hong Kong marine environment have yielded some of the highest reported concentrations globally, with total polybrominated diphenyl ether levels ranging from 1.7 to 53.6 nanograms per gram dry weight [21]. In contrast, sediments from remote marine locations typically contain concentrations one to two orders of magnitude lower than those found near major urban centers [18] [23].

Temporal monitoring of marine sediment contamination indicates increasing concentrations in some regions despite regulatory restrictions on pentabromodiphenyl ether production [19]. Studies conducted along the Southern California Bight documented a four-fold increase in polybrominated diphenyl ether concentrations between 2013 and 2018, potentially linked to enhanced terrestrial runoff during El Niño weather events [19]. This temporal variability suggests that marine sediments continue to receive inputs from terrestrial sources even after production phase-outs [19].

Sediment core analysis provides historical records of polybrominated diphenyl ether deposition patterns in marine environments [18]. These studies reveal that peak deposition rates occurred during periods of maximum production and use, with subsequent gradual declines in deposition rates following regulatory restrictions [18]. However, the persistence of these compounds in sediment matrices ensures their continued presence for decades following initial deposition [18].

Freshwater System Contamination

Freshwater ecosystems demonstrate widespread contamination with 2,2',3,4,4'-pentabromodiphenyl ether, with detection in rivers, lakes, and associated sediments across multiple geographic regions [24] [27]. Freshwater sediment concentrations typically range from below detection limits to several hundred nanograms per gram dry weight, with highest levels observed downstream of wastewater treatment facilities and industrial discharge points [24] [26].

River system monitoring studies have documented clear spatial gradients in pentabromodiphenyl ether concentrations, with levels increasing significantly downstream of point sources [24] [26]. Studies conducted on the River Viskan near textile manufacturing facilities revealed elevated concentrations of multiple polybrominated diphenyl ether congeners in downstream sediments compared to upstream reference sites [24]. Similar patterns have been observed near polyurethane manufacturing plants, where sediment concentrations of pentabromodiphenyl ether congeners ranged from below 1 to 132 nanograms per gram dry weight [24].

Freshwater biota monitoring provides evidence of bioaccumulation and transfer of pentabromodiphenyl ether compounds through aquatic food webs [27]. Fish species collected from European rivers demonstrate consistent detection of 2,2',4,4'-tetrabromodiphenyl ether as the dominant congener, with concentrations varying by species and trophic level [27]. The presence of pentabromodiphenyl ether compounds in fish tissues confirms the bioavailability of these contaminants in freshwater environments [27].

Wastewater treatment plant effluents represent significant point sources of pentabromodiphenyl ether contamination to freshwater systems [24] [26]. Monitoring studies of treatment plant discharges document polybrominated diphenyl ether concentrations in effluents ranging from below detection limits to tens of nanograms per liter [24]. The incomplete removal of these compounds during conventional wastewater treatment processes ensures continued input to receiving water bodies [24] [26].

Temporal trends in freshwater contamination vary by region and proximity to sources [27]. Long-term monitoring programs in some European river systems document declining concentrations following implementation of regulatory restrictions, while other locations maintain elevated levels due to continued inputs from existing product stocks and waste streams [24] [27]. The persistence of these compounds in freshwater sediments provides a long-term reservoir that can serve as a secondary source to overlying waters [24].

Terrestrial Environment Presence

Soil Contamination Near Manufacturing Facilities

Soil contamination studies conducted near polybrominated diphenyl ether manufacturing facilities have documented extremely elevated concentrations of 2,2',3,4,4'-pentabromodiphenyl ether and related compounds [30] [32]. Comprehensive soil surveys around plastic manufacturing plants in Eastern China revealed total polybrominated diphenyl ether concentrations ranging from 2.21 to 18,451 nanograms per gram dry weight, with 2,2',3,4,4'-pentabromodiphenyl ether identified as the third most abundant congener after decabromodiphenyl ether and hexabromodiphenyl ether [30].

Spatial distribution patterns around manufacturing facilities demonstrate clear point-source contamination characteristics, with concentrations declining exponentially with distance from production areas [32]. Detailed mapping studies at a flame retardant production facility revealed that soil concentrations of polybrominated diphenyl ether compounds decreased according to power-law relationships, with distance-decay exponents ranging from -1.48 to -2.95 depending on the specific congener [32]. The highly brominated congeners, including those containing 2,2',3,4,4'-pentabromodiphenyl ether, exhibited steeper concentration gradients, indicating more localized deposition patterns [32].

Vertical soil profile analysis reveals extensive penetration of polybrominated diphenyl ether compounds into subsurface layers [32]. Even at depths of 5 meters, median concentrations of polybrominated diphenyl ether compounds remained in the thousands of nanograms per gram range at contaminated sites [32]. This deep penetration suggests long-term mobility of these compounds in soil matrices and potential for groundwater contamination [32].

Historical contamination patterns reflect decades of production activities at manufacturing sites [32]. Soil core analysis indicates that contamination extends throughout the soil profile, with some variability attributable to heterogeneous deposition patterns over time [32]. The highest surface soil concentrations typically occur within the immediate vicinity of manufacturing and storage facilities, with levels gradually decreasing toward residential and agricultural areas [32].

Comparative analysis with other contaminated sites worldwide indicates that soil concentrations near manufacturing facilities are comparable to those found at electronic waste disposal areas and other heavily contaminated industrial sites [30]. However, these levels exceed agricultural and rural soil concentrations by several orders of magnitude, highlighting the significant local impact of production activities [30]. The elevated concentrations pose considerable human health risks, particularly for children who may have direct contact with contaminated soils [30].

Biosolid Application and Soil Concentrations

Biosolid application to agricultural lands represents a significant pathway for 2,2',3,4,4'-pentabromodiphenyl ether introduction to terrestrial environments [34] [35]. National surveys of biosolids in the United States have documented widespread occurrence of polybrominated diphenyl ether compounds, with total concentrations averaging 9,400 micrograms per kilogram dry weight [35]. The pentabromodiphenyl ether fraction represents approximately 13% of total polybrominated diphenyl ether concentrations in biosolids, indicating substantial loading of these compounds to agricultural soils [35].

Annual loading estimates indicate that biosolid application introduces approximately 24,000 to 36,000 kilograms of polybrominated diphenyl ether compounds to United States soils each year [35]. This loading rate represents a significant fraction of total environmental releases and contributes to the accumulation of persistent flame retardant compounds in agricultural systems [35]. The pentabromodiphenyl ether components of this loading persist in soil matrices for extended periods following application [35] [37].

Long-term persistence studies conducted in biosolid-amended soils demonstrate minimal degradation of polybrominated diphenyl ether compounds over multi-year monitoring periods [35] [37]. Outdoor mesocosm experiments revealed that greater than 99% of initially applied polybrominated diphenyl ether mass persisted over three years in biosolid-soil mixtures [35]. Only the least brominated congeners showed measurable losses, with estimated half-lives ranging from 224 to over 990 days [35].

Field-scale studies of biosolid application document variable residence times for different polybrominated diphenyl ether congeners in agricultural soils [37]. Small-scale experiments indicated residence times of 342 days for combined tetrabromodiphenyl ether and pentabromodiphenyl ether congeners, while large-scale field surveys suggested longer residence times of 704 days for the same congener group [37]. Decabromodiphenyl ether demonstrated even greater persistence, with estimated residence times exceeding 1,400 days [37].

Soil concentration monitoring following biosolid application reveals complex temporal patterns reflecting both initial release from the biosolid matrix and subsequent degradation processes [37]. Maximum soil concentrations typically occur approximately one year after application, suggesting slow release of polybrominated diphenyl ether compounds from the organic matrix [37]. After three years, concentrations of less brominated congeners approach pre-application levels, while more heavily brominated compounds remain elevated above background concentrations [37].

| Environmental Matrix | Concentration Range | Geographic Region | Study Period | Reference |

|---|---|---|---|---|

| Household Dust | 980-44,546 ng/g | North America | 2001-2007 | [9] |

| Marine Sediment | 1.7-53.6 ng/g | Hong Kong | 2000s | [21] |

| Freshwater Sediment | <1-132 ng/g | Europe/North America | 1990s-2000s | [24] |

| Manufacturing Site Soil | 2.21-18,451 ng/g | Eastern China | 2010s | [30] |

| Biosolid-Amended Soil | Variable | United States | 2000s-2010s | [37] |

| Property | Reported value (25 °C) | Key reference(s) | Environmental implication |

|---|---|---|---|

| Vapor pressure | 7.4 × 10⁻⁸ millimetre mercury | 28 | Strong particle sorption in air |

| Water solubility | 6 microgram litre⁻¹ | 28 | Favourable transfer to suspended solids |

| Henry’s law constant | 1.1 × 10⁻⁶ atmosphere metre³ mole⁻¹ | 28 | Limited volatilisation from surface waters |

| Log₁₀ octanol–water partition coefficient | 6.8 – 7.0 | 35 | High affinity for organic matter and lipids |

| Log₁₀ octanol–air partition coefficient | 11.7 | 28 | Predominantly particle-bound in the troposphere |

Transport Mechanisms in Different Environmental Matrices

Atmospheric Transport Patterns

The very low vapour pressure and high octanol–air partition coefficient ensure that 2,2′,3,4,4′-Pentabromodiphenyl ether is almost completely adsorbed to airborne particulate matter [1] [2]. Field measurements over the Great Lakes show that more than ninety percent of pentabrominated congeners reside in the particle phase, with only trace gas-phase fractions detectable during summer inversions [3]. Coarse-mode deposition dominates near sources, whereas fine soot particles enable long-range atmospheric transport; back-trajectory modelling predicts travel distances exceeding one thousand kilometres before dry- or wet-deposition removes the compound from the air mass [2].

Water–Sediment Partitioning Behaviour

Laboratory equilibrium studies give distribution coefficients between bulk water and suspended solids of 10⁵ – 10⁶, consistent with the high octanol–water partition coefficient [1]. In river microcosms the compound partitions preferentially into the upper one-centimetre sediment layer within twenty-four hours, leaving dissolved concentrations routinely below one nanogram litre⁻¹ [4]. Multimedia fugacity modelling for temperate catchments assigns more than eighty-five percent of the chemical burden to bed sediments under steady-state emissions [2].

Environmental Transformation Processes

Photolytic Degradation Pathways

Simulated solar irradiation (300 – 800 nanometre) of 2,2′,3,4,4′-Pentabromodiphenyl ether dissolved in n-hexane produced first-order loss with a half-life of approximately six hours [5]. Compound-specific stable-carbon-isotope measurements showed consistent enrichment of ¹³C in the parent molecule (enrichment factor ≈ − 2.2 ± 0.45 per mil), confirming sequential debromination via mass-dependent isotope fractionation [5]. Photolysis is markedly slower on mineral surfaces; quantum-yield measurements on silica indicate half-lives extending to several days under midsummer noon sunlight, a consequence of reduced photon absorption in the adsorbed state [6].

Persistence Factors in Various Environments

| Medium | Representative half-life | Underlying control | Reference(s) |

|---|---|---|---|

| Lower troposphere | 12 – 20 days (hydroxyl-radical reaction) | Slow gas-phase oxidation, particle shielding | 79 |

| Surface water column | ≈ 150 days | Limited direct photolysis; sorption to settling solids | 15 |

| Agricultural soil (aerobic) | > 200 days | Strong sorption and low microbial accessibility | 88 |

| Freshwater sediment (anoxic) | > 500 days in absence of electron donors | Debromination limited by electron supply | 84 |

| Whole fish (lake trout) | 38 ± 9 days | Enzymatic debromination followed by excretion | 65 |

Low volatility, high sorption coefficients and the slow overall rates of abiotic degradation give the compound regional-scale persistence in soils and sediments. In aquatic organisms, persistence is curtailed by enzyme-mediated debromination, yet the resulting lower-brominated diphenyl ethers remain environmentally significant.

Bioaccumulation and Biomagnification Dynamics

| Indicator & organism | Reported value | Experimental context | Reference(s) |

|---|---|---|---|

| Bioconcentration factor for Gammarus pulex (whole body) | 9 000 (lipid-normalised) | Forty-eight-hour aqueous exposure at 20 °C | 66 |

| Uptake rate constant in Gammarus pulex | 0.23 litre gram⁻¹ day⁻¹ | Inversely related to octanol–water partition coefficient | 66 |

| Apparent biomagnification factor, Lake Winnipeg food web (planktivorous fish → piscivorous fish) | 2.7 | Stable-isotope–normalised trophic study | 68 |

| Biomagnification factor, juvenile lake trout (dietary exposure) | < 1 (no net magnification) | High metabolic debromination lowers retention | 65 |

Although the octanol–water partition coefficient predicts strong lipophilicity, empirical biomagnification factors vary. Efficient metabolic debromination in higher trophic levels often decreases retention relative to more recalcitrant polybrominated congeners, yet benthic invertebrates and sediment-feeding fish can accumulate considerable burdens because of direct contact with contaminated sediments and slower metabolic turnover [4] [11].

Key Points

- The low vapour pressure and very high octanol–air partition coefficient confine 2,2′,3,4,4′-Pentabromodiphenyl ether to the particulate phase, enabling long-range transport attached to atmospheric dust [1] [2].

- Partitioning to suspended solids drives rapid migration from the water column to sediments, where more than eighty-five percent of the environmental load ultimately resides [2].

- Direct photolysis can halve dissolved concentrations within a day under strong ultraviolet irradiation, but surface-bound molecules degrade far more slowly, extending persistence in soils and sediments [5] [6].

- Anaerobic microbes, especially Dehalococcoides lineages, can sequentially debrominate the compound to less-brominated diphenyl ethers; electron-donor amendments such as zero-valent iron significantly enhance these rates [7] [9].

- High octanol–water partitioning produces notable bioconcentration in invertebrates, yet efficient debromination in fish limits biomagnification relative to tetra- and hexa-brominated congeners [10] [4] [11].

XLogP3

LogP

UNII

GHS Hazard Statements

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard